The core compound and its common derivatives are summarized in the table below. "Hydroxy-PEG5-acid" is a frequent synonym for [1].
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| (OH-PEG5-CH2COOH) | 52026-48-9 [1] | C12H24O8 [1] | 296.31 g/mol [1] | Hydroxyl (-OH), Carboxylic Acid (-COOH) [1] | Bioconjugation, drug-release, nanotechnology, new materials research [1]. |
| 17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid (N3-PEG5-acid) | 217180-81-9 [2] | Information not supplied in search results | Information not supplied in search results | Azide (-N3), Carboxylic Acid (-COOH) [2] | Click chemistry, synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs [2]. |
| tert-butyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate (HO-PEG5-CH2COOtBu) | 1807530-05-7 [3] [4] | C16H32O8 [3] | 352.42 g/mol [3] | Hydroxyl (-OH), t-Butyl Ester (-COOtBu) [3] | Used as a PEG-based PROTAC linker; the protected carboxyl group can be deprotected later [3]. |
For the related diol compound Hexaethylene glycol (which shares the same PEG backbone), the following physical properties have been characterized [5]:
Experimental Protocol: HPLC Analysis A method is described for analyzing the acrylate derivative using reverse-phase HPLC [6]:
These PEG-based linkers are critical tools in modern medicinal chemistry, primarily functioning as spacers in bifunctional molecules.
Schematic of a PROTAC molecule utilizing a heterobifunctional PEG linker.
Functional versatility of a heterobifunctional PEG linker like Azido-PEG5-acid.
HO-PEG₅-CH₂COOH is a versatile building block in bioconjugation and nanotechnology. Its key applications are summarized in the table below.
| Application Area | Specific Use & Rationale |
|---|---|
| PROTAC Development | Serves as a linker/spacer to connect E3 ubiquitin ligase ligands with target protein ligands [1]. |
| Drug Delivery & Formulation | Enhances the solubility and stability of therapeutic compounds and is applied in drug-release systems [2]. |
| Bioconjugation & Material Science | Used to crosslink molecules (e.g., proteins, peptides) and modify surfaces for new material research [3] [2]. |
HO-PEG₅-CH₂COOH plays a specific functional role in the architecture of PROTAC molecules, which can be visualized as follows:
Schematic of a PROTAC molecule where HO-PEG₅-CH₂COOH connects two functional ligands.
In this role, the PEG linker is crucial for the molecule's mode of action. The hydroxyl (-OH) and carboxylic acid (-COOH) groups provide specific attachment points for synthesizing the PROTAC [3]. The flexible PEG chain acts as a spacer, ensuring the two ligands can properly engage with their respective targets to facilitate the degradation of the target protein [1].
For researchers planning to use this compound, the following experimental protocols and handling information are essential.
The process of conjugating HO-PEG₅-CH₂COOH to another molecule, such as a peptide, involves activating the carboxylic acid and coupling it to an amine. The general workflow is outlined below.
General workflow for conjugating HO-PEG₅-CH₂COOH via its carboxylic acid group.
HO-PEG5-CH2COOH (CAS Number: 52026-48-9) is a polyethylene glycol (PEG)-based linker that serves as a critical component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) [1]. This bifunctional molecule features a terminal hydroxyl group (-OH) and a carboxylic acid group (-COOH), separated by a pentafunctional polyethylene glycol spacer (PEG5), making it highly valuable for constructing heterobifunctional degraders.
PROTACs are revolutionary bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome [2]. The linker is a crucial component that connects the protein-of-interest (POI) ligand to the E3 ubiquitin ligase-recruiting moiety [3]. The this compound linker is particularly advantageous due to the hydrophilic and flexible nature of its PEG spacer, which can improve aqueous solubility and help establish proper spatial orientation between the POI and the E3 ligase for productive ternary complex formation [3].
This compound is characterized by its well-defined molecular structure and properties suitable for chemical conjugation.
Table 1: Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 52026-48-9 [4] |
| Molecular Formula | C~12~H~24~O~8~ [4] |
| Molecular Weight | 296.31 g/mol [4] |
| Density | 1.182±0.06 g/cm³ (Predicted) [4] |
| Boiling Point | 444.5±40.0 °C (Predicted) [4] |
| pKa | 3.39±0.10 (Predicted) [4] |
| Storage Conditions | Store at 0-8°C [4] |
Table 2: Selected Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity | Pack Size | Price (USD) |
|---|---|---|---|---|
| Activate Scientific | AS104050 | 95+% | 250 mg | $350 [4] |
| Activate Scientific | AS104050 | 95+% | 1 g | $673 [4] |
| purepeg | 433805 | min. 97% | 1 g | $300 [4] |
| Acrotein | B-0936 | 95% | 0.5 g | $366.66 [4] |
PROTAC technology has emerged as a promising therapeutic modality with several candidates in clinical trials. As of 2025, over 40 PROTAC drug candidates are being evaluated, targeting proteins such as the androgen receptor (AR), estrogen receptor (ER), and Bruton's tyrosine kinase (BTK) for conditions including hematological malignancies, solid tumors, and autoimmune disorders [5]. The first oral PROTAC molecule, Vepdegestrant (ARV-471), has advanced to Phase III clinical trials for ER+/HER2- breast cancer [5].
The mechanism of PROTACs is catalytic and event-driven, meaning a single PROTAC molecule can mediate the degradation of multiple copies of the target protein [2]. This represents a significant advantage over traditional occupancy-based inhibitors. The following diagram illustrates the PROTAC mechanism of action and the critical role of the linker.
Diagram 1: The catalytic mechanism of PROTAC-induced protein degradation, highlighting the linker's central role.
This protocol details the conjugation of this compound with an E3 ligase-recruiting ligand, specifically a primary amine derivative (e.g., Pomalidomide-C7-NH₂), adapted from methods used for similar PEG linker conjugations [6].
Reaction Setup:
Coupling Reagent Addition:
Reaction Execution:
Purification and Isolation:
The length and composition of the linker are critical factors influencing PROTAC efficacy. This compound provides a spacer of defined length and high flexibility. Linker optimization has historically been a trial-and-error process, but it is crucial because the linker affects the physicochemical properties and the ability to form a productive ternary complex [3].
A groundbreaking advancement is the emergence of linker-free PROTACs. A 2025 study demonstrated that directly coupling an N-degron (e.g., Proline) to an oncoprotein ligand (e.g., Brigatinib analog) without any linker can result in degraders with superior efficacy compared to their linker-bearing counterparts [7]. For example, the linker-free Pro-BA exhibited a DC₅₀ (half-maximal degradation concentration) of 74 nM for EML4-ALK, significantly more potent than the PEG-linked version Pro-PEG3-BA (DC₅₀ of 416 nM) [7]. This challenges the conventional requirement for a linker and opens new avenues for designing smaller, more drug-like PROTACs.
The following workflow summarizes the key decision points in the linker selection and PROTAC assembly process.
Diagram 2: A decision workflow for incorporating linker strategies in PROTAC design.
This compound remains a versatile and widely used linker for the synthesis of PROTACs, offering a favorable balance of flexibility, hydrophilicity, and synthetic accessibility. The provided protocol enables researchers to reliably conjugate this linker to E3 ligase ligands, forming critical building blocks for PROTAC assembly. As the field evolves, the exploration of both traditional linker-based approaches and innovative linker-free designs will be essential for developing the next generation of targeted protein degraders.
This compound is a polyethylene glycol (PEG)-based linker crucial for constructing PROTAC molecules. Its bifunctional design allows for the conjugation of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase [1].
The table below summarizes its key chemical properties for your reference [2].
| Property | Description |
|---|---|
| CAS Number | 52026-48-9 |
| Molecular Formula | C12H24O8 |
| Molecular Weight | 296.31 g/mol |
| IUPAC Name | 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid |
| Chemical Name | Acetic acid, 2-[(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)oxy]- |
| Reactive Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) |
The synthesis of a PROTAC using a linker like This compound typically involves a multi-step process to connect the three key components. The following diagram outlines the general workflow and the role of the linker.
The following protocol is adapted from commercial high-throughput PROTAC synthesis kits, which are designed for efficiency and rapid screening [3]. This process can be scaled from nanomole to micromole scales.
This compound linker.Stoichiometric Calculations and Preparation
POI Ligand-Linker intermediate by mixing it with the coupling reagent EDC and the additive Oxyma Pure in anhydrous DMSO before proceeding.Reaction Setup
This compound) in anhydrous DMSO in a glass vial.Reaction Execution
Post-Reaction Analysis (Direct-to-Biology Approach)
While amide coupling is the most common and well-established method for PROTAC assembly, recent research highlights the importance of exploring other chemical transformations for linker formation. These alternative linkages can significantly improve the potency, selectivity, and physicochemical properties (like oral bioavailability) of your final PROTAC degrader [5].
The most promising reactions for D2B/HTC platforms, besides amide coupling, include [5]:
This compound (Hydroxy-PEG5-acetic acid) is a heterobifunctional polyethylene glycol (PEG) derivative featuring a terminal hydroxyl group (-OH) and a carboxylic acid group (-COOH) separated by a pentafethylene glycol) spacer. This molecular structure makes it an exceptionally valuable building block in nanotechnology and biomedical research. The compound acts as an effective crosslinking agent and surface modifier, facilitating the conjugation of biological molecules to nanomaterials while imparting beneficial properties such as improved water solubility, reduced immunogenicity, and enhanced circulation time in biological systems [1] [2].
The unique arrangement of functional groups allows for sequential and selective bioconjugation strategies, making this compound particularly useful for creating sophisticated nanoconstructs with precise control over orientation and density of attached ligands. This compound has found extensive applications in drug delivery system development, diagnostic nanoparticle functionalization, and the creation of smart nanomaterials for various biomedical and nanotechnology applications.
This compound possesses well-defined molecular characteristics that make it suitable for precision nanotechnology applications. The compound has a empirical molecular weight of 296.31 g/mol, with the PEG spacer consisting of five repeating ethylene oxide units that provide an optimal balance between hydrophilicity and molecular dimensions [1]. This intermediate size allows for sufficient steric shielding in nanoconjugates while maintaining efficient conjugation kinetics.
The acid dissociation constant (pKa) of the terminal carboxylic acid group is predicted to be approximately 3.39, indicating it remains predominantly ionized at physiological pH, enhancing the water solubility of derivatives formed from this compound [3]. The predicted boiling point of 444.5±40.0°C and density of 1.182±0.06 g/cm³ reflect the compound's thermal stability and physical characteristics important for processing and formulation development [3].
This compound exhibits favorable solubility properties across various solvents commonly used in nanotechnology applications:
For long-term stability, the compound should be stored as a white to off-white solid powder at temperatures between -5°C and 0-8°C in a dry environment protected from sunlight [1] [3]. Under these conditions, the material typically maintains stability for at least three years. For solutions in DMSO, recommended storage is at -80°C for 6 months or -20°C for 1 month, with protection from moisture through storage under inert atmosphere such as nitrogen [4].
This compound serves as a critical component in advanced drug delivery platforms, particularly in the development of targeted nanotherapeutics and controlled release systems. The bifunctional nature enables precise conjugation of therapeutic payloads to the carboxylic acid group while utilizing the hydroxyl group for attachment to nanoparticle surfaces or additional functionalization. This approach has been successfully implemented in:
The PEG spacer effectively reduces nonspecific protein adsorption and cellular uptake by the reticuloendothelial system, thereby extending circulation half-life and improving the enhanced permeability and retention (EPR) effect in tumor-targeted delivery systems [2].
Surface functionalization represents one of the most significant applications of this compound in nanotechnology. The compound is extensively used to create stealth coatings on various nanomaterial surfaces, including:
The heterobifunctional design allows for controlled orientation of surface ligands, maximizing accessibility and functionality. This approach has proven particularly valuable in developing diagnostic nanoparticles for imaging applications, where the carboxylic acid group can be conjugated to contrast agents or targeting molecules while the PEG chain provides a protective hydration layer.
In the rapidly evolving field of targeted protein degradation, this compound functions as an important PEG-based PROTAC linker [5] [4]. PROTACs (PROteolysis TArgeting Chimeras) are heterobifunctional molecules that consist of one ligand binding to a target protein and another binding to an E3 ubiquitin ligase, connected by a suitable linker. This compound serves as an optimal linker due to:
The carboxylic acid terminus can be conjugated to E3 ligase ligands, while the hydroxyl group can be derivatized to attach target protein ligands, creating effective molecular degraders for previously "undruggable" protein targets [5].
This protocol describes the covalent attachment of this compound to amine-containing nanoparticles (e.g., aminated silica, chitosan nanoparticles, or aminated surfaces) using carbodiimide chemistry.
Activation of carboxylic acid: Dissolve this compound in MES buffer (0.1 M, pH 6.0) at a concentration of 10 mM. Add EDC (1.2 molar equivalents) and NHS (1.5 molar equivalents). React for 30 minutes at room temperature with gentle mixing.
Conjugation to nanoparticles: Add the activated this compound solution to the amine-functionalized nanoparticle suspension at a 10:1 molar ratio (PEG:available surface amines). Adjust the final reaction volume to maintain nanoparticle concentration at 5 mg/mL.
Incubation: React for 4-12 hours at room temperature with continuous mixing. For temperature-sensitive nanoparticles, the reaction can be performed at 4°C for 16-24 hours.
Quenching: Add quenching solution to a final concentration of 10 mM and incubate for 30 minutes to hydrolyze any unreacted NHS esters.
Purification: Purify the PEGylated nanoparticles using centrifugal filtration (with appropriate MWCO) or dialysis against PBS (pH 7.4) for 24 hours with 3-4 buffer changes.
Characterization: Confirm successful conjugation by:
For in vivo applications, proper formulation of this compound or its conjugates is essential. Below are optimized injection formulations [4]:
| Formulation | Composition | Preparation Method | Applications |
|---|---|---|---|
| Injection 1 | DMSO:Tween 80:Saline = 10:5:85 [4] | Dissolve in DMSO, add Tween 80, then saline | IP/IV/IM/SC administration |
| Injection 2 | DMSO:PEG300:Tween 80:Saline = 10:40:5:45 [4] | Sequential addition with mixing | Improved solubility for lipophilic conjugates |
| Injection 3 | DMSO:Corn oil = 10:90 [4] | Direct dissolution in corn oil | Sustained release formulations |
| Injection 4 | DMSO:20% SBE-β-CD in saline = 10:90 [4] | Dissolve in DMSO, add cyclodextrin solution | Enhanced stability for prone-to-aggregation conjugates |
For a typical injectable formulation with 2.5 mg/mL concentration:
The following diagram illustrates the sequential conjugation strategy enabled by the heterobifunctional nature of this compound:
This compound serves as a critical linker in PROTAC technology, enabling the following mechanism for targeted protein degradation [5]:
This compound is intended for research purposes only and is not approved for human consumption [5] [1]. Researchers should adhere to the following safety guidelines:
This compound represents a versatile molecular tool with significant applications across nanotechnology, drug delivery, and biomedical research. Its well-defined heterobifunctional structure enables precise conjugation strategies essential for developing advanced nanoconstructs. The provided application notes and protocols offer researchers comprehensive guidance for effectively utilizing this valuable compound in their experimental workflows. As nanotechnology continues to evolve, this compound and similar PEG-based linkers will undoubtedly play an increasingly important role in the development of next-generation nanomedicines and functional nanomaterials.
This compound (also known as Hydroxy-PEG5-acetic acid) is a bifunctional polyethylene glycol (PEG) derivative featuring a terminal hydroxyl group (-OH) and a carboxylic acid group (-COOH), separated by a pentameric ethylene glycol spacer (PEG5) [1] [2]. This structure makes it a highly valuable reagent in peptide synthesis, bioconjugation, and the development of targeted therapeutic agents like PROTACs (PROteolysis TArgeting Chimeras) [3] [4] [2]. Its primary function is to serve as a flexible and hydrophilic linker, improving the solubility and stability of conjugated peptides and small molecules while reducing immunogenicity [5] [6].
The unique properties of this compound enable its use in several advanced applications:
The table below summarizes the key characteristics of this compound:
| Property | Specification / Value |
|---|---|
| Chemical Name | Hydroxy-PEG5-acetic acid; 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [1] |
| CAS Number | 52026-48-9 [1] |
| Molecular Formula | C~12~H~24~O~8~ [1] |
| Molecular Weight | 296.31 g/mol [1] |
| Structure | HO-(CH~2~CH~2~O)~5~-CH~2~-COOH |
| Storage | Store at 0-8°C [1] |
| Predicted pKa | 3.39 ± 0.10 [1] |
| Predicted Boiling Point | 444.5 ± 40.0 °C [1] |
| Predicted Density | 1.182 ± 0.06 g/cm³ [1] |
> Note: The term "PEG5" denotes a spacer chain with five repeating ethylene oxide units. Be aware of the closely related reagent HO-PEG5-CH2CH2COOH (Hydroxy-PEG5-propionic acid, CAS 2079768-50-4), which features an additional methylene group in the acid moiety [2].
This protocol outlines a standard carbodiimide-mediated coupling procedure to conjugate this compound to the primary amine group of a peptide or protein.
Step 1: Activation of this compound
Step 2: Conjugation to the Peptide
Step 3: Purification and Precipitation
Rigorously characterize the final conjugate to confirm successful synthesis and purity.
The workflow below illustrates the characterization process:
| Problem | Possible Cause | Suggested Solution |
|---|
| Low Conjugation Yield | • Impure reagents • Hydrolysis of active ester • Insufficient activation time | • Use high-purity, anhydrous solvents and reagents [1]. • Maintain inert (N₂) atmosphere. • Ensure adequate activation time before adding the peptide. | | Poor Solubility of Conjugate | • Precipitation during reaction | • Optimize solvent system (e.g., use DMF or mixtures with DMSO). • Gently sonicate to dissolve. | | Multiple Products on HPLC | • Side reactions • Incomplete purification | • Check stoichiometry of reagents. • Optimize precipitation/washing steps; consider dialysis or size-exclusion chromatography. |
The table below summarizes the key quantitative data available for HO-PEG5-CH2COOH from chemical suppliers.
| Property | Value / Description |
|---|---|
| CAS Number | 52026-48-9 [1] [2] |
| Molecular Formula | C₁₂H₂₄O₈ [1] [2] |
| Molecular Weight | 296.31 g/mol [1] [2] |
| Purity | ≥95% [1] [2] |
| IUPAC Name | 2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid [1] |
| Appearance | Colorless to light yellow liquid [3] |
| Recommended Storage | Store at -5°C to 0-8°C; keep dry and avoid sunlight [1] [2]. |
| Predicted pKa | 3.39 ± 0.10 [1] |
This compound is a heterobifunctional polyethylene glycol (PEG) derivative. Its two distinct functional groups—a terminal carboxylic acid and a hydroxyl—enable versatile applications in bioconjugation and pharmaceutical research [1] [3].
The heterobifunctional nature of this compound allows for sequential conjugation strategies. The following diagram illustrates the general workflow for its use in bioconjugation, leading to applications like PROTAC synthesis.
This protocol outlines a standard two-step procedure for conjugating this compound to a molecule containing a primary amine (e.g., a protein or peptide) via carbodiimide-mediated coupling.
Materials
Procedure
Step 1: Activation of Carboxylic Acid
Step 2: Conjugation to Primary Amine
Step 3: Purification and Characterization
Polyethylene glycol (PEG) represents a versatile polymer with extensive applications in pharmaceutical technology and biomaterial engineering. As a USFDA-approved polymer, PEG enjoys widespread adoption due to its tunable properties and established safety profile, making it particularly valuable for biomedical applications. The biocompatible nature of PEG derivatives allows for their implementation in drug delivery systems, surface modifications, and functional coatings for medical devices. PEG's molecular structure, consisting of repeating ethylene oxide units, can be strategically functionalized with various chemical groups to achieve specific physicochemical properties tailored to particular applications. This adaptability, combined with PEG's regulatory acceptance, has positioned it as a cornerstone polymer in pharmaceutical formulation and biomedical coating technologies. [1]
The utility of PEG derivatives extends beyond traditional pharmaceutical applications into advanced material science, where PEG-modified surfaces can impart favorable characteristics such as protein resistance, enhanced biocompatibility, and controlled interaction with biological systems. The hydrophilic backbone of PEG creates a hydration layer that sterically hinders protein adsorption and cell adhesion, making it invaluable for creating non-fouling surfaces on medical implants and diagnostic devices. Furthermore, the functional end groups of PEG derivatives like HO-PEG5-CH2COOH can be leveraged to create covalent linkages with various substrates or bioactive molecules, enabling the development of sophisticated coating systems with precise control over surface properties and functionality. [2] [3]
This compound represents a bifunctional PEG derivative that features a hydroxyl group at one terminus and a carboxylic acid group at the other, separated by a pentafethylene glycol) spacer. This specific molecular architecture with differential reactivity at each chain end enables sophisticated conjugation chemistry for surface modification and coating applications. The compound has a molecular formula of C~17~H~34~O~8~ and a molecular weight of 366.4 g/mol, with a documented purity of ≥95%. The carboxylic acid terminus provides anionic character and enables covalent attachment to amine-functionalized surfaces through carbodiimide-mediated coupling reactions, while the hydroxyl terminus can be utilized for further chemical modifications or participate in hydrogen bonding interactions with substrate materials. [4]
The PEG spacer in this compound contributes several critical properties that enhance its performance in coating applications. The ethylene oxide repeating units create a highly flexible chain that exhibits significant mobility in aqueous environments, leading to the formation of a hydrated brush-like layer when grafted to surfaces. This hydration layer produces steric hindrance that effectively reduces protein adsorption and cell adhesion, making it valuable for creating non-fouling surfaces. Additionally, the PEG spacer provides water solubility and enhances biocompatibility, while the terminal functional groups allow for precise engineering of surface characteristics and functionality. The compound should be stored at -5°C in dry conditions protected from sunlight to maintain stability and prevent degradation or oxidation of the reactive termini. [4]
Table 1: Physicochemical Properties of this compound [4]
| Property | Specification | Application Significance |
|---|---|---|
| CAS Number | 850090-09-4 | Unique chemical identifier for quality control |
| Purity | ≥95% | Ensures reproducible coating performance |
| Molecular Formula | C~17~H~34~O~8~ | Defines elemental composition and molecular characteristics |
| Molecular Weight | 366.4 g/mol | Impacts coating thickness and grafting density |
| Synonym(s) | OH-PEG5-TBA, HO-PEG5-tBu, Hydroxy-PEG5-t-butyl ester | Alternative identifiers for material sourcing |
| Storage Conditions | -5°C, dry, avoid sunlight | Preservation of reactive functional groups |
Table 2: Application Domains for this compound [4]
| Application Field | Specific Uses | Functional Role |
|---|---|---|
| Medical Research | Biomaterial coatings, implantable devices | Enhances biocompatibility, reduces fouling |
| Drug Delivery Systems | Drug-conjugated nanoparticles, controlled release | Improves solubility, extends circulation half-life |
| Nanotechnology & Materials | Surface functionalization, smart coatings | Provides chemical handles for further modification |
| Cell Culture | Substrate modification, non-adhesive surfaces | Controls cell-material interactions |
| Ligand Studies | Biosensor interfaces, diagnostic platforms | Spacer for presentation of recognition elements |
Surface activation represents a critical first step in the preparation of PEG-modified coatings. For silicon, glass, or metal substrates, thorough cleaning is essential to remove organic contaminants. This typically involves oxygen plasma treatment (100-500 W for 2-10 minutes) or piranha solution treatment (3:1 concentrated H~2~SO~4~:30% H~2~O~2~) for 30 minutes, followed by extensive rinsing with purified water and ethanol. For amine-functionalized surfaces, substrates should be immersed in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene for 2-4 hours at room temperature under inert atmosphere, followed by toluene and ethanol washes to remove unbound silane. The aminated substrates must be cured at 110°C for 30 minutes to ensure covalent attachment before proceeding to PEG conjugation. [2] [3]
The PEG conjugation process utilizes carbodiimide chemistry to form stable amide bonds between the carboxylic acid groups of this compound and the surface amine groups. Prepare a conjugation solution containing 10-50 mM this compound in MES buffer (pH 5.5-6.0) with 20-100 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 5-20 mM NHS (N-hydroxysuccinimide). The activation period for the carboxylic acid groups should proceed for 15-30 minutes at room temperature before immersing the aminated substrates into the solution. The conjugation reaction should continue for 4-16 hours with gentle agitation. Following conjugation, thoroughly rinse the modified substrates with phosphate buffered saline (pH 7.4) and deionized water to remove physically adsorbed PEG derivatives, then dry under a stream of nitrogen or argon gas. [3]
Surface analysis is essential for verifying successful PEG modification and quantifying coating properties. Ellipsometry measurements should be performed at multiple locations (n ≥ 5) on the substrate to determine coating thickness, with typical PEG monolayers ranging from 2-4 nm depending on grafting density and molecular orientation. Water contact angle measurements provide insight into surface wettability changes, where successful PEG modification typically decreases contact angles to 30-50° due to the hydrophilic nature of ethylene oxide units. X-ray photoelectron spectroscopy (XPS) should confirm the presence of characteristic PEG elements, particularly the increased oxygen carbon ratio and the nitrogen signal from the amide linkage formed during conjugation. [2]
Functional performance validation should include protein adsorption studies and stability testing. For protein resistance assessment, incubate PEG-modified substrates in a solution of fluorescently-labeled fibrinogen (0.1 mg/mL in PBS) for 1 hour at 37°C, then quantify fluorescence intensity after thorough rinsing. Well-prepared PEG coatings should reduce protein adsorption by ≥85% compared to unmodified controls. Coating stability should be evaluated by incubating modified substrates in phosphate-buffered saline (pH 7.4) at 37°C for 1-2 weeks, with periodic analysis of coating thickness and composition to ensure integrity under physiological conditions. For coatings intended for biological applications, sterilization compatibility should be assessed by exposing substrates to various sterilization methods (UV irradiation, ethanol immersion, or autoclaving) and evaluating post-sterilization performance. [1] [3]
The conjugation chemistry employed for this compound immobilization primarily leverages carbodiimide-mediated amide bond formation, which represents a robust and well-established method for creating stable covalent linkages between carboxylic acids and amines. The reaction mechanism involves initial activation of the carboxylic acid group of this compound by EDC, forming an O-acylisourea intermediate that is subsequently stabilized through conversion to an NHS ester. This activated ester exhibits enhanced stability in aqueous environments and reacts efficiently with primary amines on functionalized surfaces, resulting in the formation of amide bonds with release of NHS. The efficiency of this conjugation process depends critically on pH optimization, with maximal coupling efficiency typically achieved between pH 5.5-7.0, where amine groups remain predominantly protonated while maintaining sufficient nucleophilicity for reaction with the activated ester. [3]
Alternative functionalization strategies can be employed depending on the specific substrate properties and application requirements. For hydroxyl-rich surfaces such as cellulose or certain polymers, the carboxylic acid of this compound can be activated and directly conjugated to surface hydroxyls through ester bond formation, though this typically yields less stable linkages than amide bonds. For surface patterning applications, the hydroxyl terminus of this compound can be selectively protected while the carboxylic acid is conjugated to aminated regions, followed by deprotection and subsequent functionalization with bioactive ligands in defined spatial arrangements. Additionally, the carboxylic acid moiety can serve as a initiation point for further chemical modifications, including conjugation with proteins, peptides, or other bioactive molecules to create multifunctional coatings with specific biological recognition capabilities. [2] [3]
Protein-resistant surfaces created using this compound modifications operate through multiple complementary mechanisms that prevent nonspecific biofouling. The steric exclusion model posits that the flexible PEG chains, when tethered to surfaces at sufficient density, create a dynamic hydrated brush that physically excludes approaching proteins. Concurrently, the enthalpic barrier mechanism suggests that compression of the hydrated PEG layer requires dehydration of both the polymer chains and the protein surface, creating an energetically unfavorable process. Additionally, the entropic repulsion effect arises from the reduction in conformational freedom of PEG chains when proteins approach, generating a repulsive force. These combined mechanisms enable this compound modified surfaces to achieve significant reductions in protein adsorption, typically exceeding 85-90% for common plasma proteins like fibrinogen and albumin, thereby minimizing inflammatory responses and biofouling in biomedical applications. [1] [3]
The performance efficacy of PEG-modified coatings depends critically on several structural parameters that must be optimized for specific applications. The grafting density of PEG chains significantly influences biological interactions, with low densities permitting protein penetration while intermediate densities create the most effective protein-resistant surfaces. The chain length of the PEG component, determined by the number of ethylene oxide repeats, affects the thickness of the hydrated layer and thus the distance over which steric repulsion operates. For this compound with five ethylene oxide units, the molecular extension in aqueous environments is approximately 3-4 nm, sufficient for effective protein resistance while maintaining a compact coating profile. The terminal functionality also plays a crucial role in coating performance, with the carboxylic acid group in this compound providing negative surface charge that can influence protein orientation and cellular interactions through electrostatic effects. [2] [3]
Table 3: Performance Optimization Parameters for PEG-Modified Coatings [1] [3]
| Parameter | Optimization Range | Impact on Coating Performance |
|---|---|---|
| Grafting Density | 0.2-0.5 chains/nm² | Maximal protein resistance at intermediate densities |
| PEG Chain Length | 3-10 ethylene oxide units | Balance between steric protection and coating thickness |
| Surface Activation | Plasma, chemical, or UV methods | Determines density of reactive groups for conjugation |
| Reaction pH | 5.5-7.0 | Optimizes conjugation efficiency and linkage stability |
| Post-Conjugation Blocking | Ethanolamine or glycine | Passivates unreacted sites to minimize nonspecific binding |
Spectroscopic techniques provide essential information about the chemical composition and molecular structure of PEG-modified coatings. Fourier-transform infrared spectroscopy (FTIR) in attenuated total reflectance (ATR) mode should exhibit characteristic absorption bands at approximately 1100 cm¯¹ (C-O-C stretching of PEG backbone), 1650-1670 cm¯¹ (amide I band from conjugation), 1550-1580 cm¯¹ (amide II band), and 1730-1750 cm¯¹ (shoulder for residual carboxylic acid groups). X-ray photoelectron spectroscopy (XPS) survey scans should show increased oxygen content (O/C ratio > 0.4 for pure PEG) compared to unmodified surfaces, while high-resolution C1s scans should demonstrate the presence of C-O/C-N bonds (286.5 eV) and O-C=O bonds (289.0 eV) characteristic of the PEG and amide functionalities. For quantitative analysis, fluorescence labeling of the carboxylic acid groups with amine-functionalized fluorophores before surface conjugation can provide precise quantification of reactive group density and distribution. [3]
Advanced characterization methods enable more detailed analysis of coating morphology and biological interactions. Atomic force microscopy (AFM) in tapping mode can visualize coating homogeneity and measure layer thickness through section analysis, while force-distance measurements can quantify the mechanical properties of the PEG brush layer and its interaction forces with biological entities. Quartz crystal microbalance with dissipation (QCM-D) monitoring provides real-time information about PEG conjugation kinetics and subsequent protein interactions, with successful coatings exhibiting minimal frequency shifts upon exposure to protein solutions. For biological validation, cell adhesion assays with fibroblasts or endothelial cells should demonstrate significantly reduced cell attachment (>80% reduction compared to controls) over 24-48 hours, confirming the non-fouling properties of the coating. For in vivo applications, histological analysis of explanted devices should show reduced inflammatory cell adhesion and capsule formation around PEG-modified surfaces compared to unmodified controls. [1] [3]
The diagram below illustrates the comprehensive protocol for developing this compound-modified coatings, from substrate preparation through final characterization:
This diagram illustrates the molecular mechanism of this compound conjugation to aminated surfaces:
This diagram outlines the relationship between coating parameters and functional performance:
The development of PEG-modified coatings using this compound represents a robust methodology for creating biocompatible surfaces with enhanced resistance to protein adsorption and cellular adhesion. The bifunctional nature of this particular PEG derivative allows for efficient covalent immobilization while maintaining the beneficial properties of polyethylene glycol, including hydrophilicity, flexibility, and biocompatibility. The systematic approach outlined in these application notes—encompassing substrate preparation, chemical conjugation, and comprehensive characterization—provides researchers with a validated protocol for creating reproducible and effective non-fouling coatings. The quantitative benchmarks established for coating performance enable objective assessment of coating quality and facilitate comparisons between different modification strategies and conditions. [1] [3] [4]
Future developments in PEG-based coating technology will likely focus on multifunctional systems that combine non-fouling properties with specific bioactive functionalities. The carboxylic acid terminus of this compound provides an excellent platform for such advanced applications, as it can be conjugated with targeting ligands, therapeutic agents, or sensing elements to create surfaces with dual passive and active functionalities. Additionally, patterned coatings with spatially defined regions of PEG modification and bioactive presentation hold significant promise for advanced diagnostic devices, tissue engineering scaffolds, and fundamental studies of cell-material interactions. As the field advances, the integration of this compound chemistry with other surface modification strategies will enable the creation of increasingly sophisticated coating systems tailored to specific biomedical and technological applications. [2] [3]
This compound is a heterobifunctional polyethylene glycol (PEG) derivative. Its key feature is a hydroxyl group at one terminus and a carboxylic acid at the other, making it a valuable tool for bioconjugation and as a building block in drug delivery systems [1] [2].
The table below summarizes its core chemical identity:
| Property | Description |
|---|---|
| CAS Number | 52026-48-9 [3] [4] |
| Synonyms | Hydroxy-PEG5-acetic acid; 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [3] |
| Molecular Formula | C₁₂H₂₄O₈ [3] |
| Molecular Weight | 296.31 g/mol [3] |
| Structure | HO-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-COOH |
| Purity | ≥95% [3] |
Understanding the physical characteristics and solubility of this compound is crucial for experimental planning.
| Property | Value / Condition | Notes |
|---|---|---|
| Physical Form | Colorless to light yellow liquid [1] / Solid powder [5] | Form may vary by supplier and batch. |
| Predicted pKa | 3.39 ± 0.10 [6] | Important for reactions involving the carboxylic acid. |
| Predicted Density | 1.182 ± 0.06 g/cm³ [6] | |
| Predicted Boiling Point | 444.5 ± 40.0 °C [6] |
Solubility Data The PEG spacer makes this compound highly hydrophilic and soluble in aqueous media [1]. It is also readily soluble in polar organic solvents.
Storage and Handling
This compound is primarily used in cutting-edge therapeutic strategies. Its primary application is as a component in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) [1]. In this role, the PEG spacer increases the solubility and stability of the resulting complex in aqueous biological environments [1] [2]. The carboxylic acid and hydroxyl groups serve as connection points for linking a target protein ligand to an E3 ubiquitin ligase recruiter [1].
Beyond PROTACs, this reagent is applicated in medical research, drug-release systems, nanotechnology, and new materials research [3].
Here are detailed methodologies for handling and conjugating this compound.
This protocol outlines how to prepare a standard stock solution in DMSO.
The terminal carboxylic acid can be activated to form an amide bond with primary amine groups. The following diagram illustrates this conjugation workflow.
This compound (CAS 52026-48-9) is a versatile heterobifunctional reagent with a hydroxyl group and a terminal carboxylic acid, connected by a hydrophilic 5-unit PEG spacer [1] [2] [3]. Its key value lies in its ability to link two different molecules via stable amide bonds, while the PEG component enhances aqueous solubility—a critical feature for developing PROTACs and other bioconjugates [1].
For successful experimentation, remember to store the compound cold and dry, prepare stock solutions in DMSO, and use standard carbodiimide chemistry (EDC/DCC) for efficient conjugation to amine-containing molecules [1] [8] [5].
The table below summarizes the key identifiers and properties of HO-PEG5-CH2COOH as found in the search results [1] [2].
| Property | Details |
|---|---|
| CAS Number | 52026-48-9 (for this compound) [1] |
| Molecular Formula | C₁₂H₂₄O₈ [1] |
| Molecular Weight | 296.31 g/mol [1] |
| Other Names | Hydroxy-PEG5-acetic acid; 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [1] |
| Structure | Heterobifunctional PEG linker with a hydroxyl (HO–) at one terminus and a carboxylic acid (–CH₂COOH) at the other [3]. |
| Reactive Groups | Hydroxyl (–OH) and Carboxylic Acid (–COOH) [3]. |
| General Description | A heterobifunctional, water-soluble polymer used as a crosslinking agent [3]. |
This compound is a valuable tool in bioconjugation and drug development due to its two different reactive groups, which allow for the sequential linking of two distinct molecules.
This protocol outlines a standard method for activating the carboxylic acid of this compound and conjugating it to a primary amine. This is a foundational step for its applications in bioconjugation and PROTAC synthesis.
Principle: The carboxylic acid (–COOH) group of this compound is activated by EDC to form an unstable O-acylisourea intermediate. This active ester then reacts with a primary amine (–NH₂) on a target molecule (e.g., a protein, peptide, or other ligand) to form a stable amide bond, releasing the PEG-linked product.
The following diagram illustrates this reaction workflow:
Materials:
Procedure:
The broader application of this compound in constructing complex molecules like PROTACs involves multiple steps, as shown in the following workflow diagram.
The table below summarizes the storage guidelines for HO-PEG5-CH2COOH (CAS 52026-48-9) from various chemical suppliers.
| Supplier / Source | Recommended Storage Condition | Purity / Specification |
|---|---|---|
| ChemicalBook (Multiple Listings) [1] | Store at 0-8°C | 95% to min. 97% |
| BLD Pharmatech [2] | Sealed in dry, 2-8°C | Information not specified |
Based on the supplier information and general principles for handling PEG derivatives and sensitive compounds, here are detailed protocols and troubleshooting tips for your experiments.
| Problem | Potential Cause | Solution & Preventive Action |
|---|---|---|
| Clumping or Oily Appearance | Absorption of moisture from the air (hygroscopicity). | Warm the vial to room temperature while sealed. If clumped, gently break up the solid under an inert atmosphere. For critical applications, dry the compound under high vacuum before use. |
| Poor Solubility | Decomposition or polymerization over time due to improper storage. | Check the storage duration; the product may have degraded. Test solubility in a small aliquot. For future use, ensure strict adherence to cold and dry storage conditions. |
| Lowered Reaction Yield | Degradation of the terminal carboxylic acid group. | Use a fresh, properly stored batch. For the current experiment, consider increasing the equivalent amount of this compound or the coupling agents (e.g., EDC, DCC) to compensate for potential partial degradation [3]. |
For a visual guide, the diagram below outlines the key steps for proper storage and handling of this compound to maintain its stability for experiments.
The table below summarizes the available stability information and handling recommendations for HO-PEG5-CH2COOH and a closely related compound.
| Property | This compound / OH-PEG5-CH2COOH | Related Compound (Azido-PEG5-CH2COOH) |
|---|---|---|
| CAS Number | 52026-48-9 (cited), 2079768-50-4 (alternative) [1] [2] | 217180-81-9 [3] |
| Recommended Storage | Store at -5°C to -20°C; keep in a dry place and avoid sunlight [1] [2]. | Store at 2-8°C for short term (days to weeks), or -20°C for long term (months) [3]. |
| Physical Form | Information not available in search results | Yellowish Oily Matter [3] |
| Form Supplied | Information not available in search results | Typically supplied as a powder or solid [4] [5] [6]. |
To ensure the stability of your this compound, please adhere to the following protocols based on supplier recommendations and standard practices for PEG-based linkers.
Storage Conditions:
Handling Procedures:
The following flowchart outlines a logical process for diagnosing and addressing the most common stability-related issues you might encounter.
What is the shelf life of this compound? The exact shelf life is not specified in the search results. For a related PEG-acid compound (Azido-PEG5-CH2COOH), the recommendation is 2-8°C for short-term storage (days to weeks) and -20°C for long-term storage (months) [3]. It is advisable to use this compound as soon as possible and track its performance over time.
The compound has turned yellow. Is it still usable? A change from colorless to a yellow or brown color is a strong indicator of degradation, likely due to oxidation [1]. It is recommended to analyze the sample using TLC or LC-MS to confirm its purity before use in critical experiments.
How should I reconstitute this compound for use in aqueous buffers? While this compound is hydrophilic and increases solubility in aqueous media, it is often first dissolved in a small amount of DMSO to create a concentrated stock solution [1] [6]. This stock can then be diluted into your aqueous buffer. Be aware that high concentrations of PEG polymers can lead to viscous solutions.
Can the hydroxyl and carboxylic acid groups be modified independently? Yes. This compound is a heterobifunctional crosslinker, meaning the hydroxyl and carboxylic acid groups can be targeted separately [1] [7]. The carboxylic acid can be activated with EDC/DCC to form an amide bond with an amine, while the hydroxyl group can be modified through different chemistries, allowing for sequential conjugations.
HO-PEG5-CH2COOH is a polyethylene glycol (PEG)-based linker containing a terminal carboxylic acid, commonly used in the synthesis of PROTACs and other bioconjugates [1] [2]. Its solubility is governed by the properties of both the PEG chain and the carboxylic acid group.
Here is a systematic approach to diagnosing and resolving solubility issues with this compound.
If simple aqueous buffers fail, use a co-solvent system. The following table summarizes effective options.
| Solvent System | Example Protocol | Key Considerations |
|---|---|---|
| DMSO Stock Solution | Dissolve directly in pure DMSO to create a concentrated stock (e.g., 10-100 mg/mL) [5]. | Standard practice for research. Always dilute into aqueous buffer for biological assays. |
| DMSO/PEG300/Tween-80/Saline | Add compound to DMSO, then PEG300, Tween-80, and finally saline sequentially [5]. | A common in vivo formulation. The order of addition is critical to avoid precipitation. |
| DMSO/SBE-β-CD in Saline | Add compound to DMSO, then mix with a 20% SBE-β-CD in saline solution [5]. | Uses a cyclodextrin to encapsulate and solubilize the compound. |
If the above steps fail, consider these aids from the protocols for higher molecular weight PEG-acids [5]:
Q1: What is the typical shelf life and storage condition for this compound?
Q2: Why is the order of adding co-solvents so important?
Q3: The compound dissolved in DMSO but precipitated when I diluted it into my assay buffer. What should I do?
Q4: How does this compound compare to the similar compound HO-PEG5-CH2CH2COOH?
The compound HO-PEG5-CH2COOH (also known as Hydroxy-PEG5-acid or Hydroxy-PEG5-propionic acid) is a polyethylene glycol (PEG) derivative used in medical research, drug delivery, and the synthesis of more complex molecules like PROTACs [1]. Here is a summary of its key properties:
| Property | Specification |
|---|---|
| CAS Number | 2079768-50-4 (for Hydroxy-PEG5-acid) [1] |
| Molecular Formula | C13H26O8 [1] |
| Molecular Weight | 310.34 g/mol [1] |
| Purity | ≥95% (from supplier specifications) [1] |
| Physical Appearance | Colorless to light yellow liquid [1] |
| Recommended Storage | Store at 2-8°C; keep in a dry environment and avoid sunlight [1]. For long-term storage, -20°C is recommended for similar PEG derivatives [2]. |
While direct protocols for this compound are not available, general principles of chemical synthesis optimization and purity analysis can guide your work.
Below is a generalized workflow for a purity optimization process incorporating these concepts.
You should store the compound at 2-8°C in a sealed container. It is also crucial to keep it in a dry environment and avoid exposure to sunlight, as these factors can prevent degradation and preserve the integrity of the acid and hydroxyl functional groups [1].
High-Performance Liquid Chromatography (HPLC) is highly recommended. This technique is specifically designed to separate mixtures, detect impurities, and can be used to physically purify the compound by collecting only the fraction that corresponds to your desired product [5].
You can optimize your synthesis by systematically varying key reaction parameters. Consider adjusting:
The coupling reaction for HO-PEG5-CH2COOH involves activating its terminal carboxylic acid group so it can form an amide bond with a primary amine. The diagram below illustrates this general workflow.
The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators to form a stable amide bond [1] [2]. The hydrophilic PEG spacer increases solubility in aqueous media, which can be beneficial for the reaction [1] [2].
Based on the general peptide coupling protocol for similar PEG-acid compounds [3], you can follow these steps:
Preparation of Stock Solutions
Reaction Setup
Reaction Conditions
Post-Reaction Analysis
Here are solutions to common issues you might encounter during the coupling reaction.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Coupling Efficiency | Incorrect pH for activation; insufficient activation/coupling time. | Ensure reaction environment is suitable for carboxylic acid activation (pKa of similar PEG-acids is ~4.28 [1]); extend pre-activation and reaction times. |
| Low Solubility of Components | Hydrophobic warheads. | Utilize the hydrophilic properties of the PEG spacer [1] [2]; ensure DMSO is used as the primary solvent [3]. |
| Side Reactions | Hydrolysis of activated ester; incorrect reagent quality. | Use anhydrous DMSO and sealed reaction vials; use fresh, high-purity EDC and DMSO. |
The table below summarizes key quantitative data for this compound and similar compounds to aid in your experimental planning.
| Property | Value / Description | Relevance to Coupling Reaction |
|---|---|---|
| Molecular Formula | C₁₂H₂₄O₈ [4] | Determines molecular weight for stoichiometry. |
| Molecular Weight | 296.31 g/mol [4] | Essential for calculating correct molar equivalents. |
| pKa (Predicted) | ~3.39 ± 0.10 [4] | Indicates the carboxylic acid is fully deprotonated at pH >5; critical for activation. |
| Reactive Group | Carboxylic Acid | Can form amide bonds with primary amines [1] [2]. |
| Storage Condition | Store at 0-8°C [4] | Proper storage prevents degradation and maintains reactivity. |
The table below summarizes the key physical and chemical data for HO-PEG5-CH2COOH.
| Property | Value |
|---|---|
| CAS Number | 52026-48-9 [1] [2] [3] |
| Molecular Formula | C₁₂H₂₄O₈ [1] [2] [3] |
| Molecular Weight | 296.31 g/mol [1] [2] [3] |
| Purity | ≥95% [3] |
| Physical Form | Solid (data suggests storage at 2-8°C or -5°C) [1] [3] |
| Storage | Store dry, sealed, and protected from sunlight at 2-8°C or -5°C [1] [3]. |
| Safety (GHS) | Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1]. |
This compound is a polyethylene glycol (PEG)-based linker. Its structure features a terminal carboxylic acid that can be activated to form stable amide bonds with primary amine groups, and a hydroxyl group that allows for further chemical modification [4].
The following diagram outlines a general conjugation workflow using this compound, which is crucial for applications like PROTAC synthesis.
Based on the chemical properties and handling requirements, here are some potential issues and solutions you might encounter.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Conjugation Efficiency | Carboxylic acid not properly activated. | Ensure fresh coupling agents (e.g., EDC, DCC) are used and reaction pH is optimized for amide bond formation. |
| Impure starting material. | Confirm the purity of the this compound (>95%) upon receipt and before use [3]. | |
| Poor Solubility | Incorrect solvent choice. | The compound is typically soluble in water, DMSO, and DMF. Pre-dissolve in a suitable anhydrous solvent before adding to aqueous reactions [7] [8]. |
| Compound Degradation | Improper storage. | Always store the material dry, sealed, and in the dark at recommended temperatures (2-8°C or -5°C) to maintain stability [1] [3]. Exposure to moisture, light, or heat can degrade the compound. |
| Handling Hazards | Direct contact with solid or dust. | Refer to GHS warnings[H315, H319, H335]. Handle in a fume hood, and use appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat [1]. |
How should this compound be stored for long-term stability? For long-term stability, it is crucial to store the product sealed in a dry environment, away from light, at a low temperature. The recommended storage condition is between 2°C and 8°C, or even at -5°C for optimal results [1] [3].
What is the main application of this compound in drug development? A primary application is its use as a PEG-based linker in the synthesis of PROTACs. The hydrophilic PEG spacer increases solubility in aqueous media, while its functional groups allow it to connect key molecular components [4].
This basic profile is essential for establishing proper handling procedures.
| Property | Specification |
|---|---|
| CAS Number | 52026-48-9 [1] [2] |
| Molecular Formula | C₁₂H₂₄O₈ [1] [2] |
| Molecular Weight | 296.31 g/mol [1] [2] |
| Recommended Storage | Store as a powder at -20°C for long-term (up to 3 years). For solutions, store at -80°C for 1 year. Always keep in a dry environment and avoid sunlight [3] [4]. |
| Purity | ≥95% [1] |
Here are solutions to frequent problems encountered when working with PEG linkers.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Conjugation Efficiency | Improper pH; linker degradation; insufficient activation. | Ensure carboxyl group is properly activated (e.g., with NHS/EDC). Confirm reaction pH is optimal for target group. Use fresh, high-purity linker [5]. |
| Linker Degradation / Loss of Function | Hydrolysis; oxidation; exposure to high temperatures or moisture. | Strictly adhere to storage conditions. Bring to room temperature in a desiccator. Use anhydrous solvents for reactions. Aliquot to avoid freeze-thaw cycles [3] [4]. |
| Poor Solubility | Solvent incompatibility; aggregation. | PEG is highly hydrophilic. Use PBS buffer or DMSO as a cosolvent. Gentle warming and sonication can help dissolve [5] [6]. |
| Abnormal HPLC/UPLC Spectra | Sample degradation; impurities. | Analyze a fresh sample immediately after preparation. Compare with a reference standard from a reliable supplier [1]. |
This general workflow outlines key steps for using HO-PEG5-CH2COOH in conjugation reactions, such as in the synthesis of PROTACs [3] [4].
Key Considerations for the Protocol:
Q1: What is the primary application of this compound in drug development? It is primarily used as a PEG-based linker in the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras). It connects two ligands, helping to form a molecule that can recruit cellular machinery to degrade specific target proteins [3] [4].
Q2: How does the PEG chain improve the properties of a final conjugate? Attaching PEG chains, a process known as PEGylation, can significantly enhance the pharmacokinetic properties of therapeutic proteins and peptides. This includes increasing their solubility, reducing immunogenicity, and most notably, prolonging their circulation half-life by slowing down renal clearance [5] [6] [7].
Q3: What are the critical parameters to optimize in a conjugation reaction using this linker? The success of the conjugation depends on several factors [5] [7]:
Q4: Why is strict cold chain storage so important for this linker? this compound is a chemical entity, not a stable biological. However, it is susceptible to hydrolysis and oxidation over time. Storage at -20°C in a dry environment dramatically slows these chemical degradation processes, preserving the reactivity of the terminal carboxylic acid group for experiments [3] [4].
The table below summarizes the basic identifying information and predicted properties for HO-PEG5-CH2COOH, which are foundational for handling and reaction planning [1].
| Property | Value / Description |
|---|---|
| CAS Number | 2079768-50-4 [1] |
| Molecular Formula | C13H26O8 [1] |
| Molecular Weight | 310.34 g/mol [1] |
| Synonyms | HO-PEG5-CH2CH2COOH, Hydroxy-PEG5-propionic acid [1] |
| pKa | 4.28±0.10 (Predicted) [1] |
| Storage Temp. | 2-8°C [1] |
| Form | Liquid [1] |
Here are answers to some anticipated questions based on the general information available.
This compound is a PEG-based linker commonly used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other bioconjugates [1] [2]. Its hydroxyl group allows for further derivatization, while the terminal carboxylic acid can form stable amide bonds with primary amines [1].
The recommended storage condition is at 2-8°C [1]. For long-term storage, some suppliers suggest keeping the product at -20°C in a sealed and protected environment to maintain stability [3].
The terminal carboxylic acid typically requires activation to efficiently form amide bonds. Common activators mentioned for similar PEG-acid linkers include EDC, DCC, and HATU [1] [4] [5].
While specific protocols are limited, the following guide outlines common challenges in conjugation chemistry with carboxylic acid PEG linkers, based on general principles.
The following diagram outlines a logical workflow for planning a conjugation experiment using this compound, incorporating the troubleshooting points above.
It's important to be aware that the search results could not provide several key details:
HO-PEG5-CH2COOH is a heterobifunctional PEG linker featuring a hydroxyl group and a carboxylic acid, allowing for sequential and directional conjugation. The hydrophilic PEG spacer enhances solubility in aqueous media, while the terminal carboxylic acid can form stable amide bonds with primary amines in the presence of activators like EDC or HATU [1] [2].
The table below compares this compound with other common PEG linkers:
| Linker Name | Key Features | Typical Applications | Performance & Stability Notes |
|---|---|---|---|
| This compound | Heterobifunctional (Hydroxyl, Carboxylic acid); MW: ~310 g/mol (core); short, discrete PEG spacer [3]. | Peptide synthesis, nanomaterial research, drug delivery [3]. | Good aqueous solubility; carboxylic acid allows for controlled conjugation [2]. |
| HO-PEG5000-CH2COOH | Heterobifunctional (Hydroxyl, Carboxylic acid); Polydisperse; High MW (~5000 g/mol) [4]. | PROTACs [4]. | Significantly enhanced solubility and shielding; prolonged circulation time; reduced aggregation [2] [5]. |
| Fmoc-NH-PEG2-CH2COOH | Heterobifunctional (Fmoc-protected amine, Carboxylic acid); MW: ~399 g/mol [1]. | Peptide synthesis (provides orthogonally protected sites) [1]. | Fmoc group deprotects under basic conditions; enables sequential conjugation [1]. |
| CH2COOH-PEG5-CH2COOH | Homobifunctional (two Carboxylic acids); MW: ~310 g/mol [3]. | Crosslinking, polymer conjugation [3]. | Can create crosslinked networks; requires controlled reaction conditions to prevent precipitation. |
| DSPE-PEG2000 | PEG-phospholipid conjugate; Polydisperse [2]. | Lipid Nanoparticles (LNPs), mRNA vaccines [2]. | Critical for forming stable, stealth nanoparticles; improves colloidal stability and reduces rapid clearance [2]. |
The design of PEG linkers significantly impacts the stability, efficacy, and pharmacokinetics of final bioconjugates like Antibody-Drug Conjugates (ADCs).
Research shows that the configuration of PEG within a linker is crucial. ADCs constructed with a pendant PEG configuration (where PEG chains branch off the main linker structure) demonstrated superior physical stability and slower clearance rates in mice compared to those using a conventional linear PEG format [5]. This highlights that beyond just molecular weight, the architectural design of the linker must be carefully tuned for optimal performance [5].
A key challenge in developing PEGylated therapeutics is characterizing the final product. A study used cleavable PEG linkers (e.g., cbzQGRGG-PEG) conjugated to proteins like Interferon α-2b (IFN) to simplify analysis [6]. The experimental workflow below illustrates how these cleavable linkers facilitate characterization:
Key steps in the protocol include [6]:
Choosing an appropriate PEG linker depends on several factors related to your molecules and desired conjugate properties:
Here is a summary of the basic information available for this compound.
| Property | Description |
|---|---|
| CAS Number | 52026-48-9 [1] |
| Molecular Formula | C12H24O8 [1] |
| Molecular Weight | 296.31 g/mol [1] |
| Other Names | Hydroxy-PEG5-acetic acid; 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [1] |
| Purity & Price | 95% purity (250mg for $350); 95+% purity (1g for $673); min. 97% purity (1g for $300) [1] |
| Predicted Boiling Point | 444.5±40.0 °C [1] |
| Predicted Density | 1.182±0.06 g/cm³ [1] |
| Predicted pKa | 3.39±0.10 [1] |
This compound belongs to a broader family of PEG-based linkers. The table below compares it with other similar compounds for which information was available. Note that "PEG5" indicates 5 repeating ethylene glycol units.
| Linker Name | Molecular Weight | Key Features | Primary Use |
|---|---|---|---|
| This compound | 296.31 g/mol [1] | Terminal hydroxyl (-OH) and carboxylic acid (-COOH) for conjugation [1] | PROTAC synthesis [1] |
| HO-PEG-CH2COOH (MW 5000) | ~5000 g/mol [2] | Very long, hydrophilic PEG spacer; increases solubility [2] | PROTAC synthesis [2] |
| HO-PEG-CH2COOH (MW 35000) | ~35000 g/mol [3] | Extremely long PEG chain; used in PROTAC linker preparation [3] | PROTAC synthesis [3] |
| Fmoc-NH-PEG2-CH2COOH | Information absent | Contains Fmoc-protected amine; requires deprotection for further conjugation [4] | General conjugation [4] |
Since direct efficiency data is unavailable, the following information on the role and testing of linkers in PROTAC design, drawn from scientific literature, can serve as a guide for your own experimental planning.
The Critical Role of the Linker: In PROTACs, the linker is not just a tether; its length, composition, and flexibility are critical for efficient target protein degradation [5]. It must bring the E3 ligase and the protein of interest into optimal proximity to form a productive ternary complex. Linker optimization has evolved from simple alkyl chains to more sophisticated designs, including PEG-based linkers like this compound [5].
Experimental Pathways for Evaluation: There is no single standard protocol for evaluating PROTACs. The "efficiency" of a linker is ultimately determined by the performance of the final PROTAC molecule in a series of biological and biophysical assays [6]. The workflow below illustrates the key stages of this evaluation process.
To build a comprehensive comparison guide, I suggest you:
The table below summarizes the basic identifying information available for this compound.
| Property | Description |
|---|---|
| CAS Number | 52026-48-9 [1] [2] |
| Molecular Formula | C12H24O8 [1] [2] |
| Molecular Weight | 296.31 g/mol [1] [2] |
| Purity | ≥95% [2] |
| Synonyms | Hydroxy-PEG5-acetic acid; 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [1] [2] |
| General Use | PEG-based linker for applications in medical research, drug delivery, nanotechnology, and new materials research [2] |
This compound belongs to a class of molecules used as linkers in the construction of PROteolysis TArgeting Chimeras (PROTACs) [3] [4]. Although the search results do not contain specific data on this compound itself, they describe the biological role of very similar PEG-based linkers.
The following diagram illustrates this targeted protein degradation mechanism facilitated by a PEG-based linker.
Diagram 1: Mechanism of targeted protein degradation by a PROTAC molecule utilizing a PEG-based linker.
The table below outlines the key types of data you would need to gather for an objective comparison. Currently, specific data for HO-PEG5-CH2COOH in these categories is not available in the search results.
| Comparison Aspect | This compound (Theoretical/Reported) | Alternative PEG Linker (e.g., HO-PEG5-CH2CH2COOH) | Alternative Higher MW PEG (e.g., MW 5000) |
|---|---|---|---|
| Molecular Weight (MW) | 296.31 g/mol (for C₁₂H₂₄O₈) [1] | 310.34 g/mol [2] | 5000 g/mol [3] |
| Solubility (in DMSO) | Data Not Available | ~100 mg/mL (estimated from related product) [4] | ~100 mg/mL [3] |
| PROTAC Degradation Efficiency (DC₅₀) | Data Not Available | Data Not Available | Data Not Available |
| Membrane Permeability | Data Not Available | Data Not Available | Data Not Available |
| Cellular Toxicity / Viability Impact | Data Not Available | Data Not Available | Data Not Available |
| Key Experimental Observations | Data Not Available | Data Not Available | Data Not Available |
Since commercial catalogs lack experimental details, here are practical ways to find the performance data you need:
When you find relevant studies, the experimental workflow to evaluate a PROTAC linker typically follows these steps [3] [2]. The diagram below outlines this general process.
The specific protocols for key experiments often include:
The core challenge is a lack of publicly available in vitro performance data in the searched sources. To proceed with your guide, I suggest:
The linker in a PROTAC is not just a passive tether. Its length, composition, and rigidity critically influence the molecule's overall efficacy by affecting the stability of the ternary complex (POI-PROTAC-E3 ligase), cell permeability, and degradation activity [1] [2]. Optimizing the linker is often a process of balancing these properties, as improvements in one area (like permeability) can sometimes negatively impact another (like complex stability) [2].
The diagram below illustrates how a PROTAC functions and where the linker plays its role.
The table below provides a detailed comparison of HO-PEG5-CH2COOH with other commonly used linker types.
| Linker Type | Key Characteristics | Impact on Properties | Reported Performance & Experimental Data |
|---|
| This compound (PEG-based) | - Contains 5 ethylene oxide units.
When comparing linkers like this compound to its alternatives, the following experimental protocols are crucial for generating comparable data.
Ternary Complex Stability & Degradation Efficacy
Physicochemical & DMPK Profiling
Rational Design and Emerging Trends
HO-PEG5-CH2COOH, also known as Hydroxy-PEG5-acetic acid, is a heterobifunctional polyethylene glycol (PEG) derivative [1] [2]. It features a hydroxyl group (OH) at one terminus and a carboxylic acid (COOH) at the other, connected by a PEG spacer consisting of 5 repeating ethylene oxide units [3] [4].
The table below summarizes its key chemical characteristics:
| Property | Description |
|---|---|
| CAS Number | 52026-48-9 [3] [4] |
| Molecular Formula | C12H24O8 [3] [4] |
| Molecular Weight | 296.31 g/mol [3] [4] |
| Terminal Groups | Hydroxyl (-OH) and Carboxylic Acid (-COOH) [5] [4] |
| PEG Chain Length | 5 repeating units (PEG5) [3] [4] |
| Primary Applications | Used as a linker or spacer in medical research, drug delivery, nanotechnology, and the synthesis of bioconjugates and PROTACs [6] [4]. |
While direct experimental data for this compound is limited, research highlights the critical influence of PEG chain length on drug delivery system performance. The following table compares PEGs of different lengths based on general scientific studies.
| PEG Chain Length / Product | Approximate Molecular Weight | Key Characteristics & Experimental Findings |
|---|
| Short Chain (e.g., PEG5 in this compound) | ~296 Da [3] | • Serves as a short, rigid spacer [5]. • Potentially beneficial for interactions where high conformational restraint is needed [7]. | | Medium Chain (e.g., PEG 2000 - 5000) | 2,000 - 5,000 Da [7] | • Commonly used as a stealth coating to reduce immune clearance and prolong circulation [8] [7]. • As a linker, may not allow ligands to fully extend beyond the nanoparticle's surface "PEG cloud," reducing targeting efficiency [7]. | | Long Chain (e.g., PEG 10000) | 10,000 Da [7] | • Enhanced Targeting: A 2019 study on folate-targeted liposomes showed that a PEG10K linker improved tumor accumulation and shrunk tumor size by >40% compared to PEG2K or PEG5K linkers, as the longer chain better exposed the targeting ligand [7]. • Impact on Pharmacokinetics: Research on lipid nanoparticles found that longer PEG-lipid anchors (C18 vs C14) increased blood circulation time and duration of gene expression [8]. |
When designing experiments to evaluate PEG linkers like this compound, the following parameters are typically assessed. You can use this workflow as a guide for your experimental planning.
The methodologies cited in the search results include:
The core function of a linker like HO-PEG5-CH2COOH is to connect the two targeting ligands of a PROTAC, balancing solubility, flexibility, and the spatial arrangement needed for effective protein degradation [1] [2].
The table below summarizes key information for this compound and other common PEG linkers for comparison.
| Linker Name | CAS Number | Molecular Formula | Molecular Weight | Key Characteristics |
|---|---|---|---|---|
| This compound | 52026-48-9 [3] [1] | C12H24O8 [3] | 296.31 [3] [1] | PEG-based linker; 5 ethylene oxide units offer a balance of length and flexibility [1] [2]. |
| HO-PEG-CH2COOH (MW 5000) | Information Missing | Information Missing | ~5000 [4] | Very long PEG chain; may be used when significant distance or solubility enhancement is required [2]. |
| HO-PEG-CH2COOH (MW 35000) | Information Missing | Information Missing | ~35000 [5] | Extremely long chain; typically used in bioconjugation rather than small-molecule PROTACs due to poor cell permeability [2]. |
| HO-PEG12-CH2COOH | Information Missing | C26H52O15 [6] | 604.68 [6] | 12 ethylene oxide units; a longer, more flexible, and hydrophilic option [6]. |
PROTACs are bifunctional molecules that degrade target proteins by recruiting the cell's natural ubiquitin-proteasome system. The linker is a critical component that connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase [7].
The following diagram illustrates the PROTAC mechanism of action and how linker properties influence the degradation process.
PEG linkers like this compound contribute to this process in several key ways [2]:
The "efficacy" of a linker is context-dependent and is determined by how well its properties match the specific target protein and E3 ligase pair.
The "Goldilocks" Principle of Linker Length: The length of the PEG linker is a critical design parameter. Research suggests that PEG4 often represents a sweet spot for many PROTACs, providing a good balance between flexibility and the ability to form a productive complex [2]. PEG5 offers a slightly longer alternative, which may be beneficial if the protein binding sites are farther apart. Shorter linkers (e.g., PEG2) may not provide enough reach, while longer linkers (e.g., PEG12) can introduce excessive flexibility and entropic penalty, potentially reducing degradation efficiency and cell permeability [6] [2].
A Framework for Experimental Evaluation: To objectively compare the efficacy of this compound against other linkers, you would typically synthesize a series of PROTACs that are identical except for the linker. Their performance would then be evaluated using the following key experiments [1]:
This compound is a monodisperse PEG linker, meaning it has a precise molecular weight rather than a distribution. Its key characteristics are summarized below.
| Property | Details |
|---|---|
| CAS Number | 52026-48-9 [1] [2] |
| Molecular Formula | C₁₂H₂₄O₈ [1] [2] |
| Molecular Weight | 296.31 g/mol [1] [2] |
| IUPAC Name | 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [1] [2] |
| Structure | HO-(CH₂-CH₂-O)₅-CH₂-COOH |
| Purity | ≥95% [2] |
The structure of this compound consists of a hydrophilic PEG spacer with five repeating ethylene oxide units, terminated by a hydroxyl group at one end and a carboxylic acid at the other. This structure underpins its functional properties.
The table below places this compound among other PEG linkers of different sizes. Higher molecular weight PEGs are typically polydisperse (molecular weight is an average), which influences their physical properties.
| Linker Name | Molecular Weight (g/mol) | Key Characteristics & Solubility Notes |
|---|---|---|
| HO-PEG5-CH₂COOH | 296.31 (Precise) [1] [2] | Monodisperse; short, rigid chain. Solubility in water is expected to be high due to strong hydration of ether oxygens [3]. |
| HO-PEG-CH₂COOH (MW 5000) | ~5000 (Average) [4] | Polydisperse; used as a PROTAC linker. No specific solubility data provided in search results. |
| HO-PEG-CH₂COOH (MW 10000) | ~10000 (Average) [5] | Polydisperse; solubility in DMSO: ~100 mg/mL [5]. |
| HO-PEG-CH₂COOH (MW 35000) | ~35000 (Average) [6] | Polydisperse; solubility in DMSO: ~12.5 mg/mL [6]. |
For context on why solubility data is critical, the search results explain the fundamental roles PEG linkers play in advanced therapeutics like PROTACs and Antibody-Drug Conjugates (ADCs) [3] [7].
Since direct comparative solubility data for short PEG linkers is limited in the search results, you may need to determine this experimentally. Here is a general approach based on common laboratory practice:
Standard Solubility Protocol:
Key Solvents to Test: Prioritize water, DMSO, PBS (pH 7.4), and DMSO/PBS mixtures to cover a range of biologically relevant conditions [6] [5].